CP94 protein - 147883-34-9

CP94 protein

Catalog Number: EVT-1517249
CAS Number: 147883-34-9
Molecular Formula: C44H54N7O9P
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CP94 protein is a significant compound in the study of protein synthesis, particularly in understanding the dynamics of newly synthesized proteins within cells. Protein synthesis is a tightly regulated process that adapts to various cellular conditions, making the quantification and analysis of newly synthesized proteins essential for insights into cellular functions and mechanisms. CP94 protein is often studied using advanced techniques like mass spectrometry, allowing researchers to investigate its synthesis and interactions within biological systems.

Source

CP94 protein can be derived from various biological sources, including mammalian cell cultures. The study of this protein often involves methods that utilize specific labels or tags to visualize and quantify its synthesis in real-time. Techniques such as quantitative O-propargyl-puromycin tagging and Click-iT technology have been developed to enhance the sensitivity and accuracy of protein synthesis measurements .

Classification

CP94 protein falls under the classification of newly synthesized proteins, which are crucial for various cellular processes, including signaling, metabolism, and structural functions. It is typically analyzed within the context of broader proteomic studies that aim to understand protein dynamics in response to different stimuli or conditions.

Synthesis Analysis

Methods

The synthesis of CP94 protein can be analyzed using several advanced methodologies:

  • Quantitative O-propargyl-puromycin tagging: This mass spectrometry-based method allows for the sensitive quantification of rapid changes in protein synthesis by utilizing a puromycin analog that can be incorporated into nascent polypeptide chains without prior activation .
  • Click-iT technology: This approach employs non-canonical amino acids that contain alkyne moieties, enabling the detection of newly synthesized proteins through chemoselective "click" reactions with azide-labeled probes .

Technical Details

The quantitative O-propargyl-puromycin tagging method integrates bioorthogonal chemistry with multiplexed proteomics. This enables simultaneous analysis of multiple samples, enhancing throughput and accuracy in measuring relative synthesis rates across different conditions . The Click-iT technology similarly allows for high-throughput screening and visualization of nascent proteins using fluorescence microscopy and flow cytometry.

Molecular Structure Analysis

Structure

The molecular structure of CP94 protein is determined through various analytical techniques, including cryo-electron microscopy and X-ray crystallography. These methods provide insights into the three-dimensional arrangement of amino acids within the protein, which is vital for understanding its functional properties.

Data

Research utilizing ribosome profiling has revealed detailed information about the translation initiation sites and codon usage associated with CP94 protein synthesis. Such data are critical for modeling the kinetics of translation and understanding how various factors influence protein production rates .

Chemical Reactions Analysis

Reactions

CP94 protein participates in several biochemical reactions during its synthesis:

  • Translation: The primary reaction involves ribosomes translating messenger RNA into polypeptide chains.
  • Post-translational modifications: Following synthesis, CP94 may undergo various modifications such as phosphorylation or glycosylation, which can affect its activity and stability.

Technical Details

The reactions involved in CP94 protein synthesis are often monitored using techniques like ribosome profiling and mass spectrometry. These methods help elucidate the dynamics of translation elongation and termination, providing insights into how efficiently proteins are synthesized under different cellular conditions .

Mechanism of Action

Process

The mechanism by which CP94 protein exerts its effects typically involves its interaction with other cellular components post-synthesis. This may include binding to specific receptors or enzymes that modulate signaling pathways or metabolic processes.

Data

Quantitative modeling using ribosome profiling data has allowed researchers to predict translation initiation rates and codon translation dynamics for CP94 protein. Such models help clarify how structural features of messenger RNA influence gene expression regulation during protein synthesis .

Physical and Chemical Properties Analysis

Physical Properties

CP94 protein exhibits typical physical characteristics associated with proteins, such as solubility in aqueous solutions and stability under physiological conditions. Its behavior can vary significantly based on environmental factors like pH and temperature.

Chemical Properties

The chemical properties of CP94 include its reactivity with labeling agents used in detection methods. For instance, the incorporation of alkyne-containing amino acids allows for specific labeling through click chemistry, facilitating visualization and quantification .

Applications

Scientific Uses

CP94 protein has numerous applications in scientific research:

  • Protein synthesis studies: It serves as a model compound for studying translation dynamics and regulatory mechanisms in cells.
  • Disease research: Understanding how CP94 synthesis is altered in disease states can provide insights into pathophysiology and potential therapeutic targets.
  • Biotechnology: Techniques developed for studying CP94 can be applied to other proteins, enhancing our ability to monitor and manipulate protein expression in various biotechnological applications .
Structural Characterization of CP94 (Filensin/BFSP1)

Primary Sequence Analysis and Domain Architecture

CP94 (also designated filensin or Beaded Filament Structural Protein 1, BFSP1) is a lens-specific protein with a distinctive primary structure. cDNA sequencing of rat CP94 revealed an open reading frame encoding 533 amino acids, yielding a calculated molecular mass of 58.8 kDa – notably lower than its apparent molecular weight on SDS-PAGE (94 kDa), suggesting anomalous electrophoretic mobility due to its unique composition [1]. The primary structure follows the tripartite domain organization characteristic of intermediate filament (IF) proteins:

  • Head domain (N-terminal): A 38-amino acid region rich in serine residues, containing a conserved di-arginine/aromatic motif and a putative protein kinase A phosphorylation site (RRXS) implicated in regulatory functions [6] [10].
  • Rod domain: At 279 amino acids, this α-helical coiled-coil segment is the shortest among all known cytoplasmic IF proteins. This truncation is primarily due to a 29-amino acid deletion within the helix 2B segment, immediately following the fourth heptad repeat, a critical structural alteration [6] [10].
  • Tail domain (C-terminal): A large, 438-amino acid domain harboring 6.5 tandem repeats of a motif sharing significant homology with mammalian neurofilament medium (NF-M) and heavy (NF-H) chain tail domains. This domain exhibits exceptional sequence variability across species and contributes to the characteristic "beads" of the beaded filament [6] [10].

Table 1: Domain Architecture of CP94/Filensin (BFSP1)

DomainLength (aa)Key FeaturesFunctional Implications
Head (N-terminal)38Di-arginine/aromatic motif; RRXS PKA site; Serine-richPotential regulatory site; Interaction interface?
Rod279Shortest IF rod domain; 29-aa truncation in Helix 2B; Altered LNDR motif (LGER)Compromised self-assembly; Requires partner (CP49) for filament formation; Unique structure
Tail (C-terminal)4386.5 Tandem neurofilament-like repeats; Highly variable across speciesForms "beads" in beaded filaments; Interaction site for α-crystallin; Contributes to spacing

Small-angle X-ray scattering (SAXS) studies of related lens proteins confirm that such domain organizations significantly influence solution conformation and oligomerization states, supporting the notion that CP94's truncated rod and large tail dictate its unconventional assembly behavior [5].

Homology to Cytokeratins and Intermediate Filament Proteins

Despite its lens-specificity and unique features, CP94 belongs to the intermediate filament (IF) protein superfamily. Primary sequence analysis reveals its strongest homology lies with type I cytokeratins (acidic keratins), particularly within the central α-helical rod domain segments [1]. Key homologies and divergences include:

  • Rod Domain Homology: Significant sequence similarity exists between the N-terminal region of CP94's rod domain and the coil 1A segment of cytokeratins. This conserved region facilitates the coiled-coil dimer formation essential for IF assembly initiation [1] [10].
  • Divergent Terminal Motifs: CP94 exhibits critical deviations in the highly conserved motifs flanking the rod domain that are crucial for canonical IF assembly:
  • Helix Initiation Motif (HIM): The canonical "LNDR" motif at the start of the rod domain is altered to "LGER" in mammalian CP94, with the critical Arginine (R) substituted by Glutamic Acid (E) [10].
  • Helix Termination Motif (HTM): The canonical "TYRKLLEGEE" motif at the end of the rod domain is modified to "RYHRIIE(I/N)EG" in CP94 [10]. In contrast, its partner CP49 (BFSP2) largely retains the canonical HTM ("SYHALLDREE").
  • Evolutionary Divergence: Orthologous CP94 sequences show remarkably low conservation compared to other IF proteins. Typically, IF orthologues share >85% sequence identity; however, CP94 orthologues exhibit significantly lower homology, particularly within its large and functionally important C-terminal tail domain, suggesting rapid adaptation to lens-specific constraints across species [10].
  • Gene Structure: The gene structure of BFSP1 (encoding CP94/filensin) further supports its IF classification while highlighting uniqueness. It possesses intron-exon boundaries characteristic of type I IF genes but also contains lens-specific regulatory elements dictating its restricted expression pattern [3] [10].

These sequence analyses confirm CP94's evolutionary descent from type I cytokeratins but highlight radical modifications, particularly in the critical terminal motifs and tail domain, which underpin its specialized function and inability to form canonical IFs alone.

Quaternary Structure: Role in Beaded Filament Assembly

CP94 (filensin) does not exist in isolation but functions as an obligate heteropolymer with its partner protein, CP49 (phakinin/BFSP2), to form the lens-specific beaded filament (BF). This quaternary structure is unique among IFs:

  • Obligate Heteropolymerization: In vitro assembly studies demonstrate that neither purified CP94 nor CP49 can form standard 10-nm filaments independently. CP49 forms thin, bundled fibrils, while CP94 forms only short, kinked aggregates. However, when combined, they readily co-assemble into filaments with a typical 10-nm diameter [10] [6]. The optimal stoichiometry for efficient in vitro filament formation is reported as 3 molecules of CP94 to 1 molecule of CP49 [10], reminiscent of neurofilament assembly ratios.
  • Beaded Filament Morphology: In vivo, the CP94/CP49 heteropolymer forms the distinctive beaded filament. This structure consists of:
  • A 6-8 nm backbone filament.
  • 12-15 nm beads regularly spaced (~21 nm intervals) along the filament backbone. The large, repetitive C-terminal tail domain of CP94 is primarily responsible for generating these periodic beads [10].
  • Assembly Mechanism: Current models propose a core composed of four homotypic CP49 protofilaments. Up to four heterotypic CP94/CP49 protofilaments then associate peripherally with this core. The extensive projections from the CP94 tail domains emanating from these peripheral protofilaments interact to form the beads and likely contribute to inter-filament spacing [10].
  • Role of α-Crystallin: The abundant lens chaperones αA- and αB-crystallin are major components of isolated beaded filament fractions. They associate stoichiometrically with the CP94/CP49 filaments in vitro, forming complexes with bead spacing and dimensions matching native BFs. This suggests α-crystallin is not merely associated but is an integral structural and stabilizing component of the mature beaded filament in vivo, potentially capping the beads formed by the CP94 tails [10] [1].
  • Interaction with AQP0: The C-terminal tail of CP94 interacts directly with the C-terminal cytoplasmic domain of the lens water channel protein Aquaporin-0 (AQP0). This interaction is crucial for anchoring the beaded filament network to the fiber cell membrane and for maintaining lens transparency and optical properties. Deletion of either BFSP proteins or the AQP0 C-terminus leads to strikingly similar abnormal optical aberrations and cataracts [7].

Table 2: Beaded Filament Assembly Properties

ComponentRole in AssemblyContribution to Structure
CP49 (BFSP2)Forms homotypic tetrameric protofilament core; Requires CP94 for 10nm filament formationProvides structural backbone (6-8 nm filament)
CP94 (BFSP1)Binds CP49 protofilaments; Forms heterotypic protofilaments; Cannot self-assembleProvides peripheral protofilaments; C-terminal tails generate beads (12-15 nm)
α-CrystallinBinds stoichiometrically to CP94/CP49 complex; Chaperone functionStabilizes beads; Integral component of native BF structure; Prevents aggregation
StoichiometryCP94:CP49 ~ 3:1; α-Crystallin associates at specific ratiosDetermines regularity of beads and filament stability
AQP0 C-terminusBinds directly to CP94 tail domainAnchors BF network to plasma membrane; Critical for lens biomechanics and transparency

Small-angle X-ray scattering (SAXS) is a powerful tool for analyzing such complex quaternary structures in solution, providing low-resolution models of protein complexes and their oligomeric states, consistent with the proposed models of BF assembly involving CP94, CP49, and α-crystallin [5].

Post-Translational Modifications and Stability

CP94 undergoes significant post-translational modifications (PTMs) that profoundly impact its stability, interactions, and function within the lens fiber cell over time:

  • Proteolytic Processing (Truncation): The most significant PTM is age-dependent C-terminal truncation. Full-length CP94 (~94 kDa on SDS-PAGE in rats) is progressively cleaved, generating stable lower molecular weight fragments (e.g., ~70 kDa, ~48 kDa, and ~38 kDa in bovine lens) as lens fiber cells age and compact into the lens nucleus [10] [6]. This cleavage removes parts of the large tail domain, potentially altering bead structure and interactions within the BF network. This truncation is a normal maturation process but may contribute to age-related changes in lens properties.
  • Phosphorylation: The serine-rich N-terminal head domain contains consensus sites for protein kinases, including Protein Kinase A (PKA) (RRXS motif) [6] [10]. Phosphorylation at these sites is implicated in regulating CP94 stability and its integration into the BF network:
  • Can act as a PTM-inactivated degron: Phosphorylation might mask degradation signals, stabilizing CP94 during BF assembly in differentiating fiber cells [2] [8].
  • Conversely, phosphorylation could also serve as a PTM-activated degron under specific signaling conditions, targeting CP94 for ubiquitin-mediated degradation if assembly is compromised or under stress [2].
  • Alters protein-protein interaction interfaces within the BF complex [8].
  • Role in Stability and Disease: Proper PTM regulation is crucial for CP94 stability and lens transparency. Mutations in BFSP1 (CP94) or BFSP2 (CP49) genes, or aberrant PTM patterns, disrupt BF assembly and stability, leading to cataractogenesis:
  • Mutations destabilize the partner protein; loss of CP49 leads to reduced CP94 levels and vice-versa [7] [10].
  • Disruption of the CP94-AQP0 interaction via AQP0 C-terminal deletion or BFSP knockout causes abnormal optical aberrations (positive barrel or pincushion distortion) and cataracts, demonstrating the critical role of this PTM-regulated interaction network in maintaining lens optical quality [7].
  • Aberrant phosphorylation or accelerated truncation may contribute to protein aggregation, a hallmark of cataract formation [8] [10].

Table 3: Key Post-Translational Modifications of CP94/Filensin

PTM TypeLocation/TargetFunctional ConsequenceImpact on Stability/Function
Proteolytic CleavageC-terminal tail domainProgressive removal of neurofilament-like repeats during fiber cell maturationAlters bead structure; May reduce inter-filament spacing; Contributes to lens compaction; Generates stable fragments
PhosphorylationN-terminal head domain (Serines)Modulates interaction with CP49 and α-crystallin; Potential regulation by PKACan stabilize (inhibit degradation) or destabilize (target for degradation); Regulates assembly dynamics; Affects BF network integrity
UbiquitinationLikely Lys residuesTargets misfolded/unassembled CP94 for proteasomal degradation; Quality controlRemoves damaged or excess protein; Critical for preventing aggregation (Potential PTM-activated degron) [2] [8]

These PTMs highlight the dynamic regulation of CP94, where modifications like phosphorylation act as molecular switches controlling assembly and stability (degrons), while proteolytic processing represents an irreversible maturation step essential for the long-term structural integrity of the lens core [2] [8] [10].

Properties

CAS Number

147883-34-9

Product Name

CP94 protein

Molecular Formula

C44H54N7O9P

Synonyms

CP94 protein

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